molecular formula C10H10Br2N2O2 B1519730 Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide CAS No. 1177092-98-6

Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide

Cat. No.: B1519730
CAS No.: 1177092-98-6
M. Wt: 350.01 g/mol
InChI Key: JKHQSFVEVPBJCF-UHFFFAOYSA-N
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Description

Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C10H9BrN2O2.BrH. It is a brominated derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound

Biochemical Analysis

Biochemical Properties

Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For instance, it may bind to the active sites of certain enzymes, altering their activity and thus influencing the overall biochemical pathway .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic flux . These effects can result in altered cellular functions, such as changes in cell growth, differentiation, or apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins or nucleic acids, and alter their function. This binding may result in enzyme inhibition or activation, changes in protein conformation, or alterations in gene expression . The compound’s bromine atom and imidazo[1,2-a]pyridine core are crucial for these interactions, as they provide the necessary chemical properties for binding and reactivity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in cumulative effects on cells, such as altered gene expression or metabolic changes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration is required to elicit a noticeable response . Additionally, high doses of the compound may result in toxic or adverse effects, such as tissue damage or organ dysfunction.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound may influence metabolic flux, leading to changes in the levels of metabolites and overall metabolic activity . Its interactions with specific enzymes can alter their activity, resulting in shifts in metabolic pathways and the production of different metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . These interactions can affect the compound’s localization and accumulation, influencing its overall biochemical activity.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects, such as enzyme inhibition or activation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide typically involves the bromination of imidazo[1,2-a]pyridine-2-carboxylate. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at a controlled temperature.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that involves the initial formation of imidazo[1,2-a]pyridine, followed by the introduction of the bromo and ethyl carboxylate groups. The process requires careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents are employed.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of amines and alcohols.

  • Substitution: Formation of various substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is unique due to its brominated structure and the presence of the ethyl carboxylate group. Similar compounds include:

  • 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: Lacks the ethyl ester group.

  • Ethyl 6-Chloroimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but with chlorine instead of bromine.

  • Ethyl 6-Iodoimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but with iodine instead of bromine.

These compounds differ in their reactivity and biological activity due to the different halogen atoms present.

Properties

IUPAC Name

ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2.BrH/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8;/h3-6H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHQSFVEVPBJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670606
Record name Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177092-98-6
Record name Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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